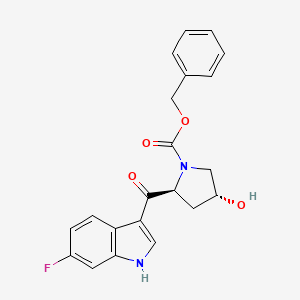
benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that features a complex molecular structure. It contains a benzyl group, a fluorinated indole moiety, and a hydroxypyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the fluorine atom. The pyrrolidine ring is then constructed, and the final step involves the coupling of the benzyl group with the hydroxypyrrolidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
This compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features might be explored for activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, while the hydroxypyrrolidine ring could play a role in binding affinity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,4R)-2-(1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the fluorine atom.
Benzyl (2S,4R)-2-(6-chloro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate can significantly alter its chemical properties, such as its reactivity and interaction with biological targets. This makes it unique compared to its non-fluorinated or differently halogenated analogs.
Properties
Molecular Formula |
C21H19FN2O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H19FN2O4/c22-14-6-7-16-17(10-23-18(16)8-14)20(26)19-9-15(25)11-24(19)21(27)28-12-13-4-2-1-3-5-13/h1-8,10,15,19,23,25H,9,11-12H2/t15-,19+/m1/s1 |
InChI Key |
SNNVBIMQXWAQFG-BEFAXECRSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)C2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O |
Canonical SMILES |
C1C(CN(C1C(=O)C2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















